![molecular formula C10H13NO3 B101115 Methyl 2-amino-3-(4-hydroxyphenyl)propanoate CAS No. 18869-47-1](/img/structure/B101115.png)
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate
Overview
Description
“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H13NO3 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecule contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 330.3±32.0 °C at 760 mmHg, and a flash point of 153.5±25.1 °C . It has 4 H bond acceptors, 3 H bond donors, 3 freely rotating bonds, and no violations of the Rule of 5 .Scientific Research Applications
Antimicrobial Applications
“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives, which have shown promising results as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives have exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Antifungal Applications
The same derivatives have also demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . This suggests potential applications in the treatment of fungal infections, particularly those caused by drug-resistant strains.
Antidiabetic Applications
“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” can be used to prepare potent and orally available G protein-coupled receptor 40 agonists, which have potential as antidiabetic agents . This suggests that it could play a role in the development of new treatments for diabetes.
Enzymatic Coupling Applications
This compound may be used in the enzymatic coupling of saccharides to protein . This process is important in various areas of biochemistry and molecular biology, including the study of glycoproteins and the development of certain types of bioconjugates.
Synthesis of Other Compounds
“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” is often used in research as a precursor for the synthesis of other compounds. For example, it can be used to synthesize K252a and K252b, which have shown potential therapeutic applications.
Biological Nitrification Inhibition
Methyl 3-(4-hydroxyphenyl)propionate, a similar compound, is reported to be responsible for biological nitrification inhibition in sorghum (Sorghum bicolor) . This suggests that “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” might also have applications in agriculture, particularly in the management of soil fertility.
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPENIJLUWBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275749 | |
Record name | DL-Methyl tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
18869-47-1 | |
Record name | DL-Methyl tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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